Amidoflumet

Descripción general

Descripción

Amidoflumet is a trifluoromethanesulfonanilide compound known for its high miticidal activity, particularly against house dust mites. Discovered by Sumitomo Chemical, it was registered in Japan in 2004. This compound is primarily used as an insecticide and acaricide to control house dust mites, which are major allergens causing asthma and atopic dermatitis .

Aplicaciones Científicas De Investigación

Amidoflumet has several scientific research applications:

Chemistry: Used as a model compound in studying trifluoromethanesulfonanilide chemistry and its derivatives.

Biology: Investigated for its effects on house dust mites and other pests, contributing to the development of new insecticides and acaricides.

Medicine: Explored for its potential in treating allergic conditions caused by house dust mites.

Industry: Utilized in the formulation of household insecticides and acaricides for controlling pests in domestic and public settings

Mecanismo De Acción

Target of Action

Amidoflumet is primarily targeted against common house dust mites . It has been found to exhibit high lethal activity against these pests. In particular, this compound has excellent activity against predatory cheyletid mites, which often cause biting injuries to humans .

Mode of Action

It is a trifluoromethanesulfonanilide compound and is known to have a fast action . It exhibits a higher lethal efficacy for the house dust mites that inhabit households in general than conventional agents and is faster acting .

Biochemical Pathways

It is known that the compound interacts with the biological systems of the targeted pests, leading to their death .

Pharmacokinetics

It is known that this compound has superior stability and can be adapted to various types of formulations .

Result of Action

The primary result of this compound’s action is the death of the targeted pests, particularly house dust mites and predatory cheyletid mites . This leads to a reduction in the population of these pests in the treated areas.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound has superior stability, suggesting that it may be resistant to degradation in various environmental conditions .

Análisis Bioquímico

Biochemical Properties

Amidoflumet plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This compound interacts with enzymes involved in the metabolic pathways of mites, leading to their rapid immobilization and death. The compound’s interaction with these enzymes disrupts normal cellular functions, ultimately resulting in the pest’s demise .

Cellular Effects

This compound affects various types of cells and cellular processes. In house dust mites, it disrupts cellular metabolism and gene expression, leading to oxidative stress and apoptosis. This compound influences cell signaling pathways by inhibiting key enzymes, which results in the accumulation of toxic metabolites and cellular damage . This disruption of cellular processes ultimately leads to the death of the mites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within the target organisms. This compound binds to enzymes and proteins, inhibiting their normal function and leading to the accumulation of toxic substances within the cells . This inhibition of enzyme activity disrupts metabolic pathways, causing oxidative stress and cellular damage. Additionally, this compound may alter gene expression, further contributing to its lethal effects on mites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness. Long-term studies have shown that this compound can cause persistent cellular damage and oxidative stress in mites, leading to their eventual death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls mite populations without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including reproductive and developmental issues in mammals . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its efficacy but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within mites. It interacts with enzymes and cofactors, disrupting normal metabolic processes and leading to the accumulation of toxic metabolites . This disruption of metabolic pathways results in oxidative stress and cellular damage, ultimately causing the death of the mites. This compound’s impact on metabolic flux and metabolite levels further contributes to its efficacy as an insecticide .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy. This compound’s distribution within the cells ensures that it reaches its target enzymes and proteins, leading to the disruption of cellular processes and the death of the mites .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target enzymes and proteins, inhibiting their function and causing cellular damage. The precise subcellular localization of this compound enhances its efficacy as an insecticide .

Métodos De Preparación

The synthesis of Amidoflumet involves several steps, starting with the preparation of the trifluoromethanesulfonanilide core. The synthetic route typically includes:

Step 1: Nitration of chlorobenzene to produce nitrochlorobenzene.

Step 2: Reduction of nitrochlorobenzene to produce aminobenzene.

Step 3: Sulfonation of aminobenzene with trifluoromethanesulfonyl chloride to produce trifluoromethanesulfonanilide.

Step 4: Esterification of trifluoromethanesulfonanilide with methanol to produce this compound.

Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Amidoflumet undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to produce corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Comparación Con Compuestos Similares

Amidoflumet is unique among insecticides and acaricides due to its high efficacy against house dust mites and its safety profile for mammals. Similar compounds include:

Metofluthrin: A fluorinated pyrethroid with high knockdown activity against mosquitoes.

α-Pyrone Compounds: Such as 3-[1R-trans-(2-trifluoromethyl)cyclopropanecarbonyl]-4-hydroxy-6-methyl-2-pyrone, known for their insecticidal activity against cockroaches

This compound stands out due to its trifluoromethanesulfonanilide structure, which provides superior stability and efficacy compared to other miticides .

Actividad Biológica

Amidoflumet is a novel insecticide developed for its potent miticidal properties, particularly against house dust mites. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and pharmacological effects based on diverse research findings.

Efficacy Against Mites

This compound has demonstrated significant lethality against various mite species, particularly the American house dust mite (Dermatophagoides farinae). In controlled studies, this compound achieved over 90% mortality in treated populations at concentrations of 500 mg/m². Comparatively, it outperformed traditional agents like phenyl salicylate and benzyl benzoate, which showed lower efficacy in similar tests. The compound also exhibited 100% mortality against mold mites at higher concentrations but showed reduced effectiveness at lower doses (50% mortality at 100 mg/m²) .

Table 1: Mortality Rates of this compound Against Mites

| Mite Species | Concentration (mg/m²) | Mortality Rate (%) |

|---|---|---|

| American House Dust Mite | 500 | >90 |

| Mold Mites | 500 | 100 |

| Mold Mites | 100 | 50 |

| Chelacaropsis moorei | 500 | 100 |

The biological activity of this compound can be attributed to its interaction with the central nervous system (CNS) of target organisms. In pharmacological studies involving rats and other animals, this compound caused observable changes such as decreased motor activity, prolonged sleeping time, and hypothermia. These effects indicate that this compound operates as a neurotoxic agent, disrupting normal CNS function and leading to lethality in susceptible species .

Pharmacological Effects

Research has shown that this compound affects various physiological systems:

- CNS: Induces decreased spontaneous movement and muscle tone.

- Autonomic Nervous System: Exhibits inhibitory effects on histamine and serotonin-induced contractions.

- Respiratory and Circulatory Systems: Increases in respiratory rate and heart rate were noted.

- Metabolism: Alters water and electrolyte balance, leading to increased urinary output and changes in serum electrolyte levels.

These effects were reversible upon cessation of treatment, suggesting that while this compound is potent, its toxicity may not lead to irreversible damage under controlled conditions .

Case Studies

A notable case study highlighted the application of this compound in integrated pest management strategies. The compound was tested in various formulations to assess its effectiveness in real-world settings. Results indicated that this compound not only reduced mite populations significantly but also had a favorable safety profile for non-target species when applied according to recommended guidelines .

Stability and Solubility

This compound's stability in various solvents has been evaluated to determine its practical application in formulations. It remains stable as a 1% w/v solution across different solvents, which is crucial for ensuring consistent performance in agricultural applications .

Propiedades

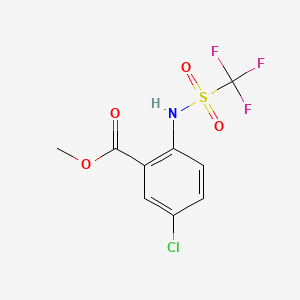

IUPAC Name |

methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHDSWIXRODKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057842 | |

| Record name | Amidoflumet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-05-7 | |

| Record name | Amidoflumet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidoflumet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84466-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIDOFLUMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.